1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of whole-cell biocatalysts in a deep-eutectic solvent-containing micro-aerobic medium system. This method has been shown to be efficient for the production of similar compounds, such as 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, using Candida tropicalis as the biocatalyst .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanone.
Reduction: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. These functional groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Isocyanato-3,5-bis(trifluoromethyl)benzene: Similar in structure but contains an isocyanate group instead of a hydroxyl group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another related compound with an isocyanate functional group.
(1R,2S)-2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: Contains an amino group and is used as an intermediate in organic synthesis.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O/c12-10(13,14)7-3-6(9(18)1-2-9)4-8(5-7)11(15,16)17/h3-5,18H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHDNTGJXXHAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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